N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

Description

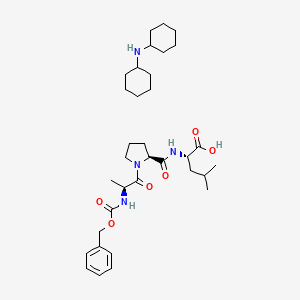

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt (CAS 108321-20-6) is a protected tripeptide derivative featuring:

- Chemical structure: A tripeptide sequence (Alanine-Proline-Leucine) with an N-terminal carbobenzoxy (Cbz) protecting group.

- Counterion: Dicyclohexylammonium (DCHA) salt, which enhances solubility and crystallinity for purification .

- Molecular formula: C₃₄H₅₄N₄O₆ (MW: 614.82 g/mol) .

- Applications: Used in peptide synthesis, enzymatic studies, and as a reference standard in chromatography .

Properties

CAS No. |

108321-20-6 |

|---|---|

Molecular Formula |

C34H54N4O6 |

Molecular Weight |

614.8 g/mol |

IUPAC Name |

dicyclohexylazanium;(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoate |

InChI |

InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2/t15-,17-,18-;/m0./s1 |

InChI Key |

BPZRECFZFZDXFS-OOAIBONUSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |

Canonical SMILES |

CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

N-Cbz Protection of Alanine

The synthesis begins with protecting the α-amino group of L-alanine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Procedure :

Peptide Coupling: Cbz-Ala to Proline

Proline’s secondary amine necessitates activation of Cbz-Ala’s carboxyl group for coupling.

Activation Methods :

-

Mixed Carbonate Approach : Cbz-Ala is treated with isobutyl chloroformate and N-methylmorpholine in THF at -15°C to form the activated mixed carbonate.

-

Proline Coupling : Proline (1.2 eq) is added, and the reaction proceeds at 0°C for 2 h, followed by room temperature for 12 h.

Alternative Method :

Coupling Proline to Leucine

The dipeptide Cbz-Ala-Pro is coupled to leucine using similar strategies.

Procedure :

-

Cbz-Ala-Pro-OH (1 eq) is activated with EDCl (1 eq) and HOBt (1 eq) in DMF.

-

Leucine methyl ester (1.2 eq) is added, and the reaction is stirred for 18 h at room temperature.

-

The ester is saponified with LiOH in THF/water (3:1) to yield Cbz-Ala-Pro-Leu-OH.

Critical Parameters :

Dicyclohexylammonium Salt Formation

The final step converts the carboxylic acid (Cbz-Ala-Pro-Leu-OH) into its ammonium salt.

Method :

-

Cbz-Ala-Pro-Leu-OH (1 eq) is dissolved in ethyl acetate.

-

Dicyclohexylamine (1.05 eq) is added dropwise, inducing precipitation.

-

The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum.

Yield : 90–95% (white crystalline solid).

Analytical and Optimization Data

Reaction Monitoring and Purification

Comparative Coupling Efficiency

| Coupling Step | Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cbz-Ala + Pro | DCC/HOBt | DMF | 24 | 78 |

| Cbz-Ala + Pro | EDCl/HOBt | DCM | 18 | 82 |

| Pro + Leu | Mixed Carbonate | THF | 14 | 75 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Deprotection: The Cbz group can be removed using hydrogenation or strong acids like trifluoroacetic acid.

Coupling Reactions: The compound can participate in further peptide coupling reactions to extend the peptide chain.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Hydrogenation with palladium on carbon (Pd/C) or treatment with trifluoroacetic acid.

Coupling: Carbodiimides (e.g., DCC) and coupling agents like HOBt.

Major Products

Hydrolysis: Individual amino acids or shorter peptide fragments.

Deprotection: Free peptide without the Cbz group.

Coupling: Extended peptide chains.

Scientific Research Applications

Synthetic Chemistry Applications

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt is primarily utilized in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound serves as a protected amino acid that facilitates the formation of peptide bonds while preventing premature reactions.

Peptide Bond Formation

- Mechanism : The compound's dicyclohexylammonium salt form enhances solubility and stability during synthesis.

- Yield Optimization : Studies have shown that using N-Cbz-protected amino acids can lead to higher yields in peptide synthesis due to better control over reaction conditions .

Case Study: Synthesis of Bioactive Peptides

A notable application is the synthesis of bioactive peptides that exhibit therapeutic properties. For instance, the incorporation of N-Cbz-Ala-Pro-Leu in a synthetic pathway resulted in peptides with enhanced bioactivity against specific biological targets, demonstrating its utility in drug development .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for developing novel therapeutics, particularly in designing peptide-based drugs.

Drug Development

- Targeted Therapies : Research indicates that peptides synthesized using this compound can be tailored for targeted therapies, enhancing efficacy while minimizing side effects .

- Stability Studies : The stability of peptides derived from N-Cbz-Ala-Pro-Leu has been evaluated, showing promising results for their use as drug candidates .

Case Study: Antimicrobial Peptides

In one study, antimicrobial peptides were synthesized using N-Cbz-Ala-Pro-Leu as a building block. These peptides demonstrated significant antibacterial activity, paving the way for new antibiotic therapies .

Biochemical Research Applications

In biochemical research, this compound plays a crucial role in studying enzyme interactions and protein folding.

Enzyme Inhibition Studies

The compound has been used to create substrates for studying enzyme kinetics and inhibition mechanisms. For example, its derivatives have been employed to investigate the activity of clostridial aminopeptidases, revealing insights into enzyme specificity and substrate recognition .

Protein Folding Studies

Research utilizing N-Cbz-Ala-Pro-Leu has provided valuable data on protein folding pathways and stability. By incorporating this compound into model peptides, scientists have gained a better understanding of how specific sequences influence folding dynamics .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Synthetic Chemistry | Peptide Bond Formation | Higher yields observed with protected amino acids |

| Pharmaceutical | Drug Development | Enhanced efficacy in targeted therapies |

| Biochemical Research | Enzyme Inhibition Studies | Insights into enzyme kinetics |

| Protein Folding Studies | Stability analysis of model peptides | Understanding folding dynamics |

Mechanism of Action

The mechanism of action of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt primarily involves its role as a substrate or inhibitor in enzymatic reactions. The peptide can interact with enzymes, influencing their activity and providing insights into enzyme kinetics and mechanisms. The Cbz group protects the N-terminus, allowing selective reactions at other sites .

Comparison with Similar Compounds

Comparison with Similar Dicyclohexylammonium Salts

Structural and Functional Differences

Table 1: Key Structural Features

Key Observations :

Peptide Length: The target compound is a tripeptide, whereas others are single amino acids or modified analogs. This impacts their biological activity and synthetic complexity .

Protecting Groups :

- Cbz is common in peptide synthesis for N-terminal protection, while Boc (tert-butoxycarbonyl) offers acid-labile protection .

- Dual protection (e.g., Boc and Cbz in Nα-Boc-Nε-Z-L-Lysine) enables selective deprotection in multi-step syntheses .

Stereochemistry: N-Cbz-D-Leucine DCHA salt (D-configuration) contrasts with L-amino acid derivatives, affecting enzyme-substrate interactions .

Physical and Analytical Properties

Table 2: Physical Properties

Key Observations :

Purity : Commercial DCHA salts typically exceed 95% purity, critical for reproducibility in research .

Thermal Stability : Higher melting points (e.g., 154°C for N-Cbz-D-Leucine DCHA salt) correlate with crystalline stability .

Optical Activity : Specific rotation values (e.g., +7.5° for D-Leucine derivative) confirm enantiomeric purity .

Research Findings and Challenges

- Synthetic Utility : DCHA salts simplify purification via crystallization but may require ion-exchange chromatography for counterion removal .

- Limitations : Bulky DCHA counterions can reduce solubility in aqueous media, necessitating organic solvents .

- Emerging Trends: Modified DCHA salts (e.g., furyl or mesitylene derivatives) enable tailored reactivity in organocatalysis .

Biological Activity

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt is a synthetic peptide derivative that exhibits notable biological activity due to its structural characteristics. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a carbobenzyloxy (CBZ) protecting group on the alanine residue, proline, and leucine. The presence of the dicyclohexylammonium ion enhances its solubility and stability in various solvents, making it suitable for biological applications. The molecular formula is with a molar mass of approximately 648.85 g/mol .

Biological Activity

The biological activity of N-Cbz-Ala-Pro-Leu can be attributed to its peptide structure, which allows it to interact with various biological targets, including enzymes and receptors. Peptides like N-Cbz-Ala-Pro-Leu have shown potential in:

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values need further investigation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : Its structure suggests possible interactions with G-protein coupled receptors (GPCRs), which are critical in signal transduction processes.

The mechanisms through which N-Cbz-Ala-Pro-Leu exerts its biological effects are still under investigation. However, it is hypothesized that:

- Peptide Binding : The peptide's ability to bind to target proteins or receptors could modulate their activity, leading to altered cellular responses.

- Membrane Permeability : The dicyclohexylammonium moiety may enhance membrane permeability, facilitating the compound's entry into cells .

Comparative Analysis with Similar Compounds

To understand the unique aspects of N-Cbz-Ala-Pro-Leu, it's beneficial to compare it with structurally similar peptides:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Cbz-Ala-Pro-Phe Dicyclohexylammonium | Contains phenylalanine instead of leucine | Potentially different biological activities due to Phe |

| N-Cbz-Ala-Ala-Pro Dicyclohexylammonium | Contains two alanine residues | May enhance stability and solubility |

| N-Cbz-Gly-Pro-Phe Dicyclohexylammonium | Glycine replaces alanine | Smaller size may influence binding affinity |

These comparisons highlight how variations in amino acid composition can affect the biological activities of peptide derivatives.

Case Studies and Research Findings

- Antitumor Efficacy : A study explored the cytotoxic effects of various peptide derivatives on human lung cancer cells. While specific data on N-Cbz-Ala-Pro-Leu was limited, related compounds showed IC50 values ranging from 6 nM to 5.0 μM against H-460 cells . Further research is needed to establish similar metrics for N-Cbz-Ala-Pro-Leu.

- Enzyme Interaction Studies : Research has demonstrated that peptide derivatives can inhibit specific enzymes involved in cancer metabolism. Although direct studies on N-Cbz-Ala-Pro-Leu are scarce, its structural properties suggest potential enzyme inhibition capabilities .

- Receptor Binding Studies : Investigations into GPCR interactions have revealed that certain peptide structures can modulate receptor activity significantly. While direct evidence for N-Cbz-Ala-Pro-Leu is yet to be published, its structural analogs have shown promising results in receptor binding assays .

Q & A

Q. What strategies are effective for detecting and quantifying impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.